2-Azaspiro[3.3]heptan-6-ol
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Overview
Description
2-Azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic frameworkThe spirocyclic structure imparts rigidity to the molecule, which can enhance its binding affinity and selectivity towards biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-6-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of 1,3-dibromo-2-propanol with ammonia under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Azaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural compounds.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Similar spirocyclic structure but lacks the hydroxyl group.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring instead of a hydroxyl group.
2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group
Uniqueness
2-Azaspiro[3.3]heptan-6-ol is unique due to the presence of both a nitrogen atom and a hydroxyl group in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAWOLLGHOTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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